3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-Hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: is a compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molar Mass: 323.436 g/mol
Melting Point: 142 °C (288 °F; 415 K)
This compound belongs to the class of dopamine transporter reuptake inhibitors (DRIs). It acts as a lead compound for finding DRI transporter site antagonists. Essentially, it fills the ligand binding site without completely inhibiting the flow of neurotransmitters, making it a potential therapeutic agent for cocaine abuse .
Preparation Methods
The synthetic routes and reaction conditions for preparing this compound are not widely documented. it’s essential to explore its industrial production methods. Further research is needed to uncover specific protocols for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction pathways.
Substitution: Assess substitution reactions.
Hydrophobicity: A parameter affecting affinity at the dopamine transporter (DAT) site.
Conformational Preference: Another crucial factor determining DAT affinity.
Major Products:: The compound’s modifications may yield high-affinity analogs with potential therapeutic applications .
Scientific Research Applications
Chemistry::
- Study its interactions with other molecules.
- Investigate its role in drug design.
- Explore its effects on neurotransmitter transport.
- Assess its impact on neuronal function.
- Evaluate its potential as a therapy for cocaine abuse.
- Investigate its pharmacological profile.
- Consider its use in pharmaceutical research and development.
Mechanism of Action
The compound likely interacts with dopamine transporters, affecting dopamine reuptake. Detailed studies are necessary to elucidate its precise mechanism and molecular targets.
Comparison with Similar Compounds
While specific analogs are scarce, we can compare its properties with other dopamine-related compounds. Further research will reveal its uniqueness.
Properties
Molecular Formula |
C19H16N2O5 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16N2O5/c1-11-3-5-13(6-4-11)17(22)15-16(20(2)19(24)18(15)23)12-7-9-14(10-8-12)21(25)26/h3-10,16,22H,1-2H3/b17-15- |
InChI Key |
HXKXEQAHBYCKEO-ICFOKQHNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C)C3=CC=C(C=C3)[N+](=O)[O-])/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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